5-Chloro Substituent Lipophilicity Increase
Methyl 5-chloro-3-hydroxypicolinate exhibits a computed XLogP3 of 1.9, whereas the non‑halogenated analog methyl 3‑hydroxypicolinate has an XLogP3 of approximately 1.1 [1][2]. This ΔLogP of +0.8 units translates to an approximately 6‑fold increase in octanol‑water partition coefficient, enhancing passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Methyl 3-hydroxypicolinate: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.8 (≈6‑fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem 2024.11.20 release |
Why This Matters
The higher lipophilicity of the 5‑chloro derivative improves predicted membrane permeability, making it a more suitable fragment for oral bioavailability optimization in drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 75530207, Methyl 5-chloro-3-hydroxypicolinate. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 77523417, Methyl 3-hydroxypicolinate. 2026. View Source
